molecular formula C15H24N2O3S2 B11340869 N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11340869
M. Wt: 344.5 g/mol
InChI Key: VDMSCFNALXMAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene-2-sulfonyl group may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

    N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: shares similarities with other piperidine derivatives, such as:

Uniqueness: The presence of the thiophene-2-sulfonyl group and the pentyl chain distinguishes N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE from other piperidine derivatives.

Properties

Molecular Formula

C15H24N2O3S2

Molecular Weight

344.5 g/mol

IUPAC Name

N-pentyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C15H24N2O3S2/c1-2-3-4-9-16-15(18)13-7-5-10-17(12-13)22(19,20)14-8-6-11-21-14/h6,8,11,13H,2-5,7,9-10,12H2,1H3,(H,16,18)

InChI Key

VDMSCFNALXMAPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.